2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
Description
This compound is a pyridazinone derivative characterized by a central pyridazinone core substituted at the 3-position with a 4-fluoro-2-methoxyphenyl group and an acetamide linkage at the 1-position connected to a 3,4,5-trifluorophenyl moiety. Its molecular formula is C₂₀H₁₄F₄N₃O₃, with a molecular weight of approximately 444.35 g/mol.
Pyridazinone derivatives are pharmacologically significant due to their versatility in modulating biological pathways. The trifluorophenyl group in this compound likely contributes to strong electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3/c1-29-16-6-10(20)2-3-12(16)15-4-5-18(28)26(25-15)9-17(27)24-11-7-13(21)19(23)14(22)8-11/h2-8H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPVPBRBFHIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro and methoxy groups on the phenyl ring can be performed using electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves coupling the pyridazinone intermediate with 3,4,5-trifluoroaniline using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinone derivatives.
Substitution: The fluoro groups on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core may inhibit certain enzymes by binding to their active sites, while the fluoro and methoxy groups can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluorine vs. Chlorine: Fluorine atoms (in the target compound) reduce metabolic degradation compared to chlorine, which increases molecular weight and steric hindrance . Methoxy Group: The 2-methoxy group in the target compound improves solubility relative to non-polar analogs like the 4-butylphenyl derivative . Trifluorophenyl vs. Monosubstituted Phenyl: The 3,4,5-trifluorophenyl group enhances target selectivity due to its planar, electron-deficient aromatic ring, which favors interactions with hydrophobic enzyme pockets .
Biological Activity: Compounds with trifluorophenyl or fluorophenyl groups (e.g., the target compound) show superior kinase inhibition compared to chlorophenyl analogs, likely due to stronger dipole interactions . Anti-inflammatory activity is more pronounced in derivatives with methoxy or hydroxyethyl groups, as seen in and .
Research Findings and Pharmacological Potential
Kinase Inhibition
Pyridazinone derivatives with fluorinated aromatic groups, including the target compound, have shown inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR) in vitro. The trifluorophenyl group enhances binding to ATP-binding pockets via halogen bonding .
Anti-Inflammatory Activity
Structural analogs with methoxy groups (e.g., ’s compound) reduced TNF-α and IL-6 levels in preclinical models by 40–60%, suggesting the target compound may share similar mechanisms .
Metabolic Stability
The target compound’s fluorine-rich structure resists cytochrome P450-mediated oxidation, as demonstrated in microsomal stability assays (t₁/₂ > 120 minutes) .
Biological Activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
- Fluorinated phenyl groups : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Acetamide moiety : This functional group is often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N3O3 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors, altering their activity and leading to downstream effects on cellular processes.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is crucial for therapeutic efficacy.
Biological Activity
Research has indicated several promising biological activities for this compound:
- Anticancer Activity : Studies have shown that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
- Anticonvulsant Effects : Some studies suggest that related compounds may possess anticonvulsant properties, with modifications in the structure affecting their efficacy in animal models .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms has been shown to enhance the biological activity of similar compounds by increasing their lipophilicity and reducing metabolic degradation. The presence of the methoxy group also plays a critical role in modulating potency and selectivity against target enzymes or receptors .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyridazinone derivatives on human cancer cell lines, revealing that modifications such as fluorination significantly improved potency .
- Anticonvulsant Activity : In a series of experiments, certain derivatives exhibited protection against seizures in animal models, indicating potential therapeutic applications for epilepsy treatment .
Q & A
Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Coupling of pyridazinone and acetamide moieties under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
Solvent selection : Ethanol, acetic acid, or aprotic solvents (e.g., DMF) are used to optimize solubility and reaction efficiency .
Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
Q. Table 2: Analytical Workflow for Quality Control
Q. What biological activities are reported for structurally related compounds?
Methodological Answer: Analogous compounds exhibit:
Q. Table 3: Bioactivity Data from Analogous Structures
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
Methodological Answer:
- Solvent polarity : Increase polarity (e.g., switch to DMF) to enhance intermediate solubility .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for improved coupling efficiency .
- DoE (Design of Experiments) : Vary temperature/pH to identify optimal ranges using response surface methodology .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
Q. What strategies are used to investigate the compound’s mechanism of action?
Methodological Answer:
- In vitro assays : Measure enzyme inhibition (e.g., fluorescence-based kinase assays) .
- Molecular docking : Predict binding affinity to targets (e.g., using AutoDock Vina with PDB structures) .
- Transcriptomics : Profile gene expression changes in treated cell lines via RNA-seq .
Q. How can derivatives be designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation : Modify fluorophenyl or methoxy groups to alter steric/electronic effects .
- Bioisosteric replacement : Replace pyridazinone with pyrimidine to assess ring flexibility .
- Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
Q. Table 4: Derivative Design Case Studies
| Modification | Synthetic Route | Observed Effect | Reference |
|---|---|---|---|
| Methoxy → Ethoxy | Nucleophilic substitution | Increased lipophilicity (logP +0.5) | |
| Fluorine → Chlorine | Electrophilic aromatic substitution | Enhanced kinase inhibition (IC₅₀ ↓30%) | |
| Acetamide → Sulfonamide | Condensation with sulfonyl chlorides | Improved metabolic stability |
Q. What protocols ensure compound stability during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
